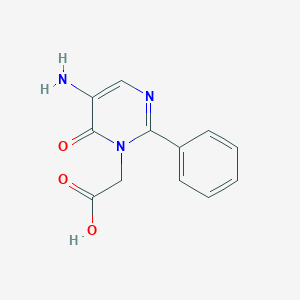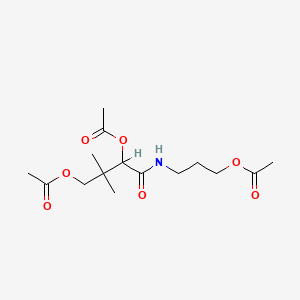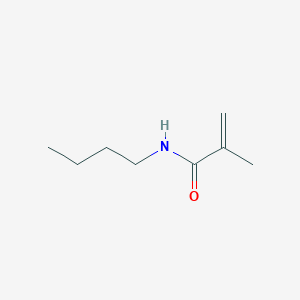![molecular formula C12H20O6 B1609770 (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol CAS No. 79943-22-9](/img/structure/B1609770.png)
(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Overview
Description
(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol: is an organic compound derived from glucose. It is commonly used as a protected form of glucose in various chemical reactions. The compound is known for its ability to protect hydroxyl groups, making it a valuable intermediate in synthetic organic chemistry .
Mechanism of Action
Target of Action
1,2:5,6-Di-O-isopropylidene-alpha-L-glucofuranose, also known as Diacetone-D-glucose, is a derivative of glucose . It is primarily used as a reagent in chemical synthesis . The compound’s primary targets are often the enzymes or receptors involved in the synthesis of biologically active compounds .
Mode of Action
The compound interacts with its targets by serving as a starting material in the synthesis process . The 3-OH group of the compound can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . This allows for the creation of a variety of derivatives, including racemically pure alkane- and arenesulfinyl chlorides with a tertiary amine .
Biochemical Pathways
The compound is involved in various biochemical pathways, depending on the specific synthesis process it is used in . For example, it can be used to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers . It can also be used to create a vinyl ether-based chiral carbohydrate synthon by reacting with acetylene using superbase catalytic systems .
Pharmacokinetics
As a reagent used in chemical synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2:5,6-Di-O-isopropylidene-alpha-L-glucofuranose would depend on the specific synthesis process and the resulting compound . .
Result of Action
The result of the compound’s action is the creation of a variety of biologically active compounds . For instance, oxidation and reduction of the 3-OH group can lead to an allofuranose derivative .
Action Environment
The action, efficacy, and stability of 1,2:5,6-Di-O-isopropylidene-alpha-L-glucofuranose are influenced by various environmental factors, including the conditions under which the synthesis process is carried out . These factors can include temperature, pH, and the presence of other reagents or catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol can be synthesized by reacting glucose with acetone in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal, which protects the hydroxyl groups on the glucose molecule .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form allofuranose derivatives.
Reduction: Reduction of the compound can lead to the formation of different sugar derivatives.
Substitution: The protected hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Allofuranose derivatives: Formed through oxidation reactions.
Reduced sugar derivatives: Formed through reduction reactions.
Substituted glucose derivatives: Formed through substitution reactions.
Scientific Research Applications
(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol has several scientific research applications, including:
Comparison with Similar Compounds
- 1,2:3,4-Di-O-isopropylidene-alpha-L-glucofuranose
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
Comparison: (3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is unique in its ability to selectively protect specific hydroxyl groups on the glucose molecule. This selective protection makes it a valuable intermediate in synthetic organic chemistry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7+,8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGAYKWRDILTF-SVSWQMSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H]2[C@H]([C@H]3[C@@H](O2)OC(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Diacetoneglucose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
582-52-5 | |
| Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Diacetone-D-glucose has a molecular formula of C12H20O6 and a molecular weight of 260.28 g/mol.
A: Diacetone-D-glucose possesses a rigid structure due to the two acetonide protecting groups, which lock the sugar in a furanose form. This rigidity, along with the presence of multiple stereocenters and reactive hydroxyl groups, makes it an ideal chiral auxiliary for stereoselective reactions. []
A: The acetonide groups protect the C1, C2, C5, and C6 hydroxyl groups, leaving the C3 hydroxyl group free for further manipulation. This selective protection allows for regiospecific reactions at the C3 position. [, ]
A: Diacetone-D-glucose serves as a chiral auxiliary in the dynamic kinetic resolution of alkane- and arenesulfinyl chlorides. This strategy enables the synthesis of both enantiomers of sulfoxides with high enantiomeric purity by controlling the reaction conditions and choice of base. []
A: A one-pot method utilizes Diacetone-D-glucose as a chiral auxiliary in a dynamic kinetic resolution of bromoacetates. The reaction sequence allows for the efficient synthesis of both enantiomers of 1,3,5-trisubstituted hydantoins with high enantiomeric ratios. []
ANone: Diacetone-D-glucose has been employed as a starting material in the synthesis of complex natural products such as:
- Acetogenins: Researchers have developed synthetic routes to bis-THF compounds, structurally related to annonaceous acetogenins, starting from Diacetone-D-glucose. [, ]
- Sphingofungin E: A total synthesis of sphingofungin E, utilizing Diacetone-D-glucose as the chiral starting material, has been reported. The synthetic strategy employed key reactions like Overman rearrangement and Wittig olefination. []
- Salicylihalamides: Diacetone-D-glucose served as a starting point in the enantiospecific formal total synthesis of salicylihalamides A and B, potent antitumor agents. []
ANone: Diacetone-D-glucose serves as a valuable intermediate in the synthesis of various compounds:
- Nucleosides: It has been extensively used in the synthesis of modified nucleosides with potential antiviral and anticancer activities. [, , , , , ]
- Glycoconjugates: Researchers have synthesized sugar-PEG-based polymers from Diacetone-D-glucose derivatives using enzymatic copolymerization. These polymers have potential applications in drug delivery. []
- Amino Acids: Diacetone-D-glucose can be converted into (2S,4S)-4-Hydroxyproline, a valuable non-proteinogenic amino acid, through a multistep synthesis. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B1609695.png)









